molecular formula C8H6F2OS B13180668 2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde

2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde

Cat. No.: B13180668
M. Wt: 188.20 g/mol
InChI Key: HLZNSZBDXGAXKB-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde is an organic compound characterized by the presence of a difluorophenyl group attached to a sulfanyl group, which is further connected to an acetaldehyde moiety

Properties

Molecular Formula

C8H6F2OS

Molecular Weight

188.20 g/mol

IUPAC Name

2-(2,4-difluorophenyl)sulfanylacetaldehyde

InChI

InChI=1S/C8H6F2OS/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-3,5H,4H2

InChI Key

HLZNSZBDXGAXKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)SCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde typically involves the reaction of 2,4-difluorothiophenol with an appropriate aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for 2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-[(2,4-Difluorophenyl)sulfanyl]acetic acid.

    Reduction: 2-[(2,4-Difluorophenyl)sulfanyl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Difluorophenyl)sulfanyl]acetic acid
  • 2-[(2,4-Difluorophenyl)sulfanyl]ethanol
  • 2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid

Uniqueness

2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to its analogs, it offers a unique balance of stability and reactivity, making it a valuable compound for various research and industrial purposes.

Biological Activity

2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde is an organic compound characterized by a sulfanyl group attached to an acetaldehyde moiety. Its unique structure, featuring a difluorophenyl group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its interactions with biological molecules, potential applications in pharmacology, and relevant case studies.

The molecular formula of 2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde is C9H8F2OS. The presence of both the aldehyde and sulfanyl functional groups contributes to its reactivity and potential therapeutic applications. The difluoro substitution on the phenyl ring may enhance its biological activity compared to structurally similar compounds.

Structural Characteristics

PropertyValue
Molecular FormulaC9H8F2OS
Molecular Weight218.22 g/mol
Functional GroupsAldehyde, Sulfanyl
Fluorine SubstituentsTwo (at positions 2 and 4)

Interaction Studies

Preliminary studies indicate that 2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde interacts with various biological molecules. Its reactivity is influenced by the functional groups present in its structure, leading to potential applications in medicinal chemistry.

  • Reactivity with Biological Molecules : The compound has shown reactivity with thiol groups in proteins, which is significant for understanding its mechanism of action in biological systems.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that 2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde may possess similar effects.

Case Studies

Research has highlighted the biological activity of compounds related to 2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde:

  • Anticancer Properties : Compounds with structural similarities have been evaluated for anticancer activity. For instance, derivatives of phenylthioacetaldehyde have been reported to exhibit cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Studies on related compounds indicate potential inhibition of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Research Findings

Recent findings suggest that the unique structural features of 2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde contribute to its biological activity:

  • In vitro Studies : Laboratory studies have shown that this compound can inhibit certain cellular pathways at micromolar concentrations.
  • Comparative Analysis : A comparison with structurally similar compounds indicates enhanced potency due to the difluoro substitution.

Comparative Table of Related Compounds

Compound NameStructureKey Properties
2-(2,4-Dichlorophenyl)acetaldehydeC8H6Cl2OAntimicrobial activity
2-(Phenylthio)acetaldehydeC8H10OSUsed in organic synthesis
3-(Trifluoromethyl)phenylacetaldehydeC9H7F3OPotential anticancer properties

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